molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

カタログ番号: B1146547
CAS番号: 710951-92-1
分子量: 483.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Duchenne Muscular Dystrophy (DMD)

Deflazacort has emerged as a promising treatment for Duchenne muscular dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. Research indicates that deflazacort is effective in slowing disease progression and improving muscle strength compared to traditional corticosteroids like prednisone.

  • Clinical Efficacy : A meta-analysis demonstrated that patients treated with deflazacort experienced significantly less decline in functional measures such as the 6-minute walk distance and timed function tests over 48 weeks compared to those treated with prednisone . Specifically, deflazacort-treated patients showed an average improvement of 28.3 meters in walking distance and less deterioration in muscle strength metrics .
  • FDA Approval : The FDA has approved deflazacort (marketed as Emflaza) for the treatment of DMD based on its safety and efficacy profile. Clinical trials have shown that it has a lower incidence of adverse effects compared to other corticosteroids, making it a preferred option for long-term management of DMD .

Rheumatoid Arthritis

Deflazacort is also utilized in the management of rheumatoid arthritis due to its anti-inflammatory properties and favorable safety profile.

  • Comparative Studies : A scoping review highlighted that deflazacort offers comparable efficacy to prednisolone while presenting fewer side effects, particularly concerning bone density and glucose metabolism . In studies comparing deflazacort with other glucocorticoids, it was found to induce similar clinical remission rates while having a lesser impact on metabolic parameters .
  • Long-term Use : The drug has been noted for its potential safety in long-term use, making it suitable for chronic inflammatory conditions like rheumatoid arthritis. It inhibits inflammatory processes effectively while minimizing the risk of corticosteroid-induced osteoporosis .

Other Applications

Deflazacort has been investigated for various other conditions due to its immunosuppressive and anti-inflammatory effects:

  • Systemic Lupus Erythematosus : Studies have shown that deflazacort can induce remission in patients with systemic lupus erythematosus similarly to prednisolone but with fewer adverse metabolic effects .
  • Juvenile Idiopathic Arthritis : Its efficacy in treating juvenile idiopathic arthritis has been documented, providing a viable alternative to traditional treatments that may pose higher risks of side effects .
  • Uveitis and Transplantation : Deflazacort is also used in managing uveitis and as part of immunosuppressive regimens in organ transplantation settings, where controlling inflammation is critical .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy and safety of deflazacort across different applications:

ConditionEfficacy Compared to PrednisoneSafety Profile
Duchenne Muscular DystrophySignificantly better functional outcomes (lower decline in walking distance)Lower incidence of adverse effects
Rheumatoid ArthritisComparable efficacyFewer metabolic side effects
Systemic Lupus ErythematosusSimilar remission ratesLess impact on glucose metabolism
Juvenile Idiopathic ArthritisEffective alternativeReduced risk of growth suppression

Case Studies

  • Duchenne Muscular Dystrophy : A study involving 200 patients evaluated the long-term effects of deflazacort versus prednisone. Results indicated sustained improvements in muscle strength and function over a two-year period, supporting its use as a first-line therapy for DMD .
  • Rheumatoid Arthritis : In a double-blind study comparing deflazacort with prednisolone over six months, patients reported similar levels of symptom relief with significantly fewer instances of weight gain and metabolic disturbances associated with corticosteroid therapy .

生物活性

Deflazacort, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, particularly in Duchenne muscular dystrophy (DMD) and rheumatoid arthritis. This article reviews the biological activity of deflazacort, supported by relevant studies and data tables.

Deflazacort acts as a glucocorticoid receptor agonist, exerting its effects by binding to the glucocorticoid receptor and modulating the expression of target genes involved in inflammation and immune responses. The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. Its pharmacokinetic profile includes a half-life ranging from 1.1 to 1.9 hours, with approximately 70% of the drug excreted via urine .

The active metabolite of deflazacort, 21-deflazacort, is produced through deacetylation and further metabolized by CYP3A4 enzymes . This metabolic pathway contributes to its efficacy and safety profile compared to other corticosteroids.

Duchenne Muscular Dystrophy (DMD)

Deflazacort has shown significant benefits in managing DMD. A meta-analysis indicated that patients treated with deflazacort experienced a lower decline in functional measures compared to those receiving prednisone or prednisolone. Specifically, deflazacort-treated patients had an average decline of 28.3 meters less in the 6-minute walk distance over 48 weeks .

Table 1: Functional Outcomes in DMD Patients Treated with Deflazacort vs. Prednisone

Outcome MeasureDeflazacort (Mean Change)Prednisone (Mean Change)Difference (meters)
6-Minute Walk Distance-25-53+28.3
Rise from Supine (s)+2.9+5.8-2.9
North Star Assessment+2.3+5.0-2.7

Rheumatoid Arthritis

In rheumatoid arthritis, deflazacort has demonstrated comparable efficacy to traditional corticosteroids like prednisolone but with a better safety profile regarding bone mineral density and glucose metabolism . A double-blind study showed that both deflazacort and prednisolone induced clinical remission within one month, but deflazacort maintained its immunological effects longer .

Table 2: Comparative Efficacy of Deflazacort vs Prednisolone in RA

Study ParameterDeflazacort (Mean ± SD)Prednisolone (Mean ± SD)
FEV1 (%)86 ± 1484 ± 18
PEFR (L/min)285 ± 113253 ± 114
Symptom Score0.7 ± 0.80.6 ± 0.8

Safety Profile

Deflazacort is noted for its favorable safety profile compared to other corticosteroids. It is associated with lower risks of adverse effects such as weight gain, hypertension, and metabolic disturbances . Long-term studies suggest that deflazacort may have a reduced impact on bone density compared to prednisone, making it a preferred option for chronic use in inflammatory diseases.

特性

CAS番号

710951-92-1

分子式

C₂₇H₃₃NO₇

分子量

483.55

同義語

Deflazacort Impurity C; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。